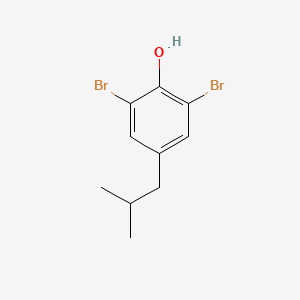

2,6-Dibromo-4-isobutylphenol

描述

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms. iitk.ac.in The presence of halogens, such as bromine, significantly influences the chemical and physical properties of the parent phenol molecule. solubilityofthings.com In the case of 2,6-Dibromo-4-isobutylphenol, the two bromine atoms at the ortho positions to the hydroxyl group and the isobutyl group at the para position create a distinct steric and electronic environment.

The hydroxyl group (-OH) on the phenol ring is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. wikipedia.orgaakash.ac.in The bromine atoms, being electron-withdrawing, and the isobutyl group, being electron-donating, further modulate this reactivity. This intricate interplay of functional groups is a key area of investigation in halogenated phenol chemistry. The position of these substituents is crucial; for instance, the ortho-bromine atoms can influence the acidity of the phenolic proton and direct further chemical transformations. researchgate.net

The study of such polysubstituted phenols provides valuable insights into reaction mechanisms, including electrophilic substitution and the effects of steric hindrance on reactivity. wikipedia.org The synthesis of specifically substituted phenols like this compound often requires multi-step procedures to achieve the desired regioselectivity, a common challenge and area of innovation in synthetic organic chemistry. beilstein-journals.org

Research Significance and Interdisciplinary Relevance

The research significance of this compound and related brominated phenols extends across various scientific disciplines. These compounds serve as important synthetic intermediates in the creation of more complex molecules with potential biological activities. beilstein-journals.org For example, bromophenols are precursors to a variety of naturally occurring compounds and are also important constituents of industrial chemicals. beilstein-journals.org

In the field of environmental chemistry, the study of halogenated phenols is crucial for understanding the fate and transformation of these compounds in the environment. osti.gov Research has been conducted on the formation of brominated phenols from the reaction of industrial chemicals with naturally occurring bromide in water sources. osti.gov

Furthermore, derivatives of brominated phenols have been investigated for their potential applications in materials science and medicinal chemistry. The introduction of bromine atoms can enhance the biological activity of certain compounds. nih.gov For instance, the photochemical transformation of related brominated phenols is an active area of research, with studies exploring their degradation pathways and the identification of their transformation products. diva-portal.org The unique structural motifs of compounds like this compound make them valuable tools for probing biological systems and developing new materials.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C10H12Br2O | Not explicitly found, but can be calculated | A phenol with two bromine atoms and an isobutyl group. |

| Phenol | C6H6O | 94.11 | The parent aromatic alcohol. iitk.ac.in |

| 2,6-Di-tert-butyl-4-isobutylphenol | C18H30O | 262.4 | A structurally related phenol with bulky tert-butyl groups. nih.gov |

| 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | 286.35 | A phenol with two bromine atoms and one chlorine atom. nih.gov |

| 2,6-Dibromo-4-nitrophenol | C6H3Br2NO3 | 300.9 | A phenol with two bromine atoms and a nitro group. orgsyn.org |

| 2,2-Dibromo-1-(4-isobutylphenyl)ethan-1-one | C12H14Br2O | Not explicitly found, but can be calculated | A related compound with a dibromo ethanone (B97240) group. bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromo-4-(2-methylpropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYUGNQPRXOOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C(=C1)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2,6 Dibromo 4 Isobutylphenol

Established Synthetic Pathways for Brominated Phenols

Traditional synthesis of brominated phenols, including the targeted 2,6-dibromo-4-isobutylphenol, heavily relies on electrophilic aromatic substitution. The hydroxyl group of the phenol (B47542) ring is a potent activating group, directing incoming electrophiles to the ortho and para positions. chemguide.co.uk

Electrophilic Bromination Approaches

Electrophilic bromination is a cornerstone for producing brominated phenols. wikipedia.org The reactivity of the phenol ring, enhanced by the hydroxyl group, facilitates the substitution of bromine atoms. chemguide.co.uk Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

The reaction of phenol with bromine water, for instance, is a rapid process that typically leads to the formation of a white precipitate of 2,4,6-tribromophenol (B41969), demonstrating the high activation of the ring. chemguide.co.uk To achieve selective dibromination at the 2 and 6 positions of 4-isobutylphenol (B1593399), careful control of reaction conditions such as temperature, solvent, and stoichiometry of the brominating agent is crucial. Using a non-polar solvent like carbon disulfide can moderate the reaction, leading to a mixture of ortho- and para-bromophenols. youtube.com

A typical procedure for synthesizing 2,6-dibromophenol (B46663) involves dissolving phenol in a solvent like dichloromethane, followed by the slow addition of N-bromosuccinimide. chemicalbook.com This method, when applied to 4-isobutylphenol, would be expected to yield the desired this compound.

Regioselective Synthesis Strategies

Achieving regioselectivity, specifically the substitution at the 2 and 6 positions while the 4 position is occupied by an isobutyl group, is a primary challenge. The isobutyl group at the para position effectively blocks one of the highly activated sites, naturally directing bromination to the two ortho positions.

One strategy to enhance regioselectivity involves a multi-step process where a protecting group is first introduced. For instance, phenol can be sulfonated, followed by bromination and subsequent hydrolysis to yield the desired brominated phenol. guidechem.com Another approach involves using a bulky substituent at the para position, which can sterically hinder substitution at adjacent positions if not already blocked. nih.gov In the case of 4-isobutylphenol, the existing substituent already directs bromination to the desired ortho positions.

Novel and Catalytic Synthetic Routes

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for phenol bromination, including metal-catalyzed and enzymatic approaches.

Metal-Catalyzed Bromination Techniques

Transition-metal-catalyzed reactions offer powerful alternatives for the synthesis of phenols and their derivatives. nih.gov Various metals, including palladium, copper, ruthenium, rhodium, vanadium, and gold, have been successfully employed in catalyzing bromination reactions. nih.govrsc.org These catalysts can offer higher selectivity and milder reaction conditions compared to traditional methods. nih.gov

For example, copper-catalyzed C-O cross-coupling reactions have been studied for the synthesis of substituted phenols. rsc.org Palladium-catalyzed hydroxylation of aryl halides is another significant method for phenol synthesis. nih.gov While direct metal-catalyzed bromination of 4-isobutylphenol to this compound is not extensively documented, the principles of metal-catalyzed halogenation of phenols are well-established and applicable. acs.org

| Metal Catalyst | Substrate | Brominating Agent | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | Aryl Halides | - | High conversion efficiency for aryl bromides and chlorides. nih.gov |

| Copper (Cu) | Aryl Halides | - | More favorable for aryl bromides and iodides; cheaper and more stable than palladium. nih.gov |

| Ruthenium (Ru) | Phenols | NBS | High regioselectivity. rsc.org |

| Gold (Au) | Phenols | NBS | Mild reaction conditions. rsc.org |

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a growing field in green chemistry, offering high selectivity and environmentally benign reaction conditions. Bromoperoxidases, for example, are enzymes capable of catalyzing the bromination of organic substrates in the presence of bromide ions and a peroxide. encyclopedia.pub This method provides a biosynthetic route to produce bromophenols. encyclopedia.pub The use of bromoperoxidases could offer a highly specific pathway for the synthesis of this compound, minimizing the formation of unwanted byproducts.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This involves several key strategies:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. mdpi.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. nih.gov

Catalysis: Employing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com

A notable green approach is the ipso-hydroxylation of arylboronic acids followed by a one-pot bromination. rsc.org This method utilizes aqueous hydrogen peroxide as a green oxidant. rsc.org Another example is the organic solvent-free preparation of 2,6-dibromo-4-nitroaniline (B165464) using bromide-bromate salts in an aqueous acidic medium, a process that could be adapted for other substituted phenols. rsc.org

| Green Chemistry Principle | Application in Bromophenol Synthesis | Example/Benefit |

|---|---|---|

| Safer Solvents | Using water as a reaction medium. | Eliminates the need for volatile organic compounds (VOCs). rsc.org |

| Atom Economy | Catalytic processes that minimize byproducts. | Higher efficiency and less waste compared to stoichiometric reactions. rsc.org |

| Energy Efficiency | Reactions at room temperature. | Reduces energy costs and environmental footprint. nih.gov |

| Catalysis | Use of metal or enzyme catalysts. | Increases reaction rates and selectivity under milder conditions. mdpi.com |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The primary synthesis route to this compound involves the electrophilic substitution of 4-isobutylphenol with a brominating agent. Traditional methods often employ elemental bromine (Br₂), which can lead to a lower atom economy due to the formation of hydrogen bromide (HBr) as a stoichiometric byproduct.

Reaction: C₁₀H₁₄O (4-isobutylphenol) + 2 Br₂ → C₁₀H₁₂Br₂O (this compound) + 2 HBr

Table 1: Comparison of Atom Economy in Different Bromination Approaches

| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Notes |

|---|---|---|---|---|---|

| Traditional (using Br₂) | 4-isobutylphenol + 2 Br₂ | This compound | 2 HBr | 65.5% | Generates corrosive HBr gas as a significant byproduct. |

| Alternative (using NaBr/Oxidant) | 4-isobutylphenol + 2 NaBr + Oxidant | This compound | Varies with oxidant (e.g., Na₂SO₄, H₂O) | Potentially higher | Avoids the direct use of hazardous Br₂ and can reduce inorganic waste streams. |

Utilization of Benign Reagents and Solvents

The selection of reagents and solvents is critical to the environmental footprint of the synthesis. Traditional bromination reactions often use hazardous solvents like glacial acetic acid or chlorinated hydrocarbons such as dichloromethane. orgsyn.orgchemicalbook.com Modern approaches prioritize the use of safer, more environmentally friendly alternatives.

Benign Solvents: Water is the most desirable green solvent due to its non-toxicity, availability, and safety. Research into related phenol brominations has demonstrated the feasibility of using aqueous systems. For example, the synthesis of 2,6-dibromo-4-nitroaniline has been successfully developed in an aqueous acidic medium, completely avoiding organic solvents. rsc.org Other greener solvent choices include ethanol-water or methanol-water mixtures, which are less toxic and more biodegradable than chlorinated solvents. google.com

Benign Reagents: Instead of highly corrosive and toxic elemental bromine, alternative brominating systems are preferred. These systems generate the electrophilic bromine species in situ from more benign starting materials.

Bromide-Bromate Salts: A combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in a 2:1 molar ratio can be used in aqueous acidic media to generate bromine in situ. This method is safer and avoids the handling and transportation of liquid bromine. rsc.org

N-Bromosuccinimide (NBS): NBS is a solid reagent that is easier and safer to handle than liquid bromine. It often provides higher selectivity for the desired product, reducing the formation of byproducts. chemicalbook.com

Oxone and Sodium Bromide: A system using Oxone (potassium peroxymonosulfate), a stable and non-toxic oxidizing agent, in combination with sodium bromide provides an effective and environmentally safer method for bromination. nih.gov This approach has been used for the synthesis of related compounds like 2,6-Dibromo-4-(2-hydroxyethyl)phenol. nih.gov

Table 2: Comparison of Reagent and Solvent Systems

| System | Brominating Agent | Solvent | Environmental/Safety Considerations |

|---|---|---|---|

| Traditional | Elemental Bromine (Br₂) | Glacial Acetic Acid / Dichloromethane | Highly corrosive, toxic, volatile reagents. Use of hazardous organic solvents. orgsyn.orgchemicalbook.com |

| Green Alternative 1 | NaBr / NaBrO₃ | Water (Aqueous Acid) | Avoids organic solvents and direct handling of Br₂. rsc.org |

| Green Alternative 2 | N-Bromosuccinimide (NBS) | Dichloromethane / Acetonitrile | Safer solid reagent, but may still require organic solvents. chemicalbook.com |

| Green Alternative 3 | NaBr / Oxone | Acetone / Water | Utilizes a stable, non-toxic oxidant and reduces reliance on hazardous solvents. nih.gov |

Waste Minimization and Prevention Strategies

Effective waste management in the synthesis of this compound is centered on the principles of preventing waste generation rather than treating it after it has been created.

Byproduct Prevention: The primary chemical waste stream in the traditional synthesis is the hydrogen bromide (HBr) byproduct. Green chemistry approaches that utilize bromide salts with an oxidant can convert the bromide ions into the desired product, with the counter-ions forming simple, less harmful salts (e.g., sodium sulfate) rather than corrosive gases. nih.gov Furthermore, optimizing reaction conditions such as temperature, reaction time, and catalyst choice can significantly improve the selectivity towards the desired 2,6-disubstituted product, thereby minimizing the generation of isomeric impurities that would require energy-intensive separation processes and constitute a waste of raw materials.

Solvent and Catalyst Recycling: A key strategy for waste minimization is the recycling and reuse of solvents and catalysts. In syntheses that employ aqueous media, such as the bromide-bromate system, the acidic filtrate can be recycled for subsequent batches. Studies on similar processes have shown that the aqueous acidic filtrate can be reused up to five times without a significant loss in product yield or purity, drastically reducing water consumption and effluent treatment costs. rsc.org When catalysts are used, choosing heterogeneous catalysts that can be easily recovered by filtration and reused is preferable to homogeneous catalysts that are difficult to separate from the reaction mixture.

Process Optimization: Implementing continuous flow chemistry instead of traditional batch processing can also contribute to waste minimization. Flow reactors offer better control over reaction parameters, leading to higher selectivity and yields, reduced reaction times, and inherently safer operation. The smaller reaction volumes at any given time minimize the potential impact of any process upsets.

Mechanistic Studies of 2,6 Dibromo 4 Isobutylphenol Formation and Transformation

Elucidation of Bromination Reaction Mechanisms

The synthesis of 2,6-dibromo-4-isobutylphenol from 4-isobutylphenol (B1593399) typically proceeds through the bromination of the aromatic ring. This transformation is primarily understood through the lens of electrophilic aromatic substitution, which may involve discrete intermediates.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the halogenation of aromatic compounds like phenols. uomustansiriyah.edu.iq The process is a multi-step reaction. researchgate.net In the initial step, the aromatic ring's π-electron system acts as a nucleophile and attacks an electrophile. masterorganicchemistry.com For the bromination of benzene (B151609), a catalyst such as ferric bromide (FeBr₃) is often required to polarize the bromine molecule (Br₂), making it a more potent electrophile. uomustansiriyah.edu.iq The hydroxyl (-OH) group of phenol (B47542) is a strong activating group, making the aromatic ring significantly more nucleophilic and reactive towards electrophiles than benzene, often obviating the need for a strong Lewis acid catalyst.

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Formation of the Sigma Complex: The electrophile (E⁺, conceptually Br⁺ in this case) is attacked by the electron-rich aromatic ring. masterorganicchemistry.com This disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. researchgate.netlibretexts.org This initial step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org

Restoration of Aromaticity: In a subsequent fast step, a base removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.comminia.edu.eg This regenerates the aromatic π system and yields the substituted product. libretexts.org

In the case of 4-isobutylphenol, the hydroxyl group directs the incoming electrophile (bromine) to the ortho positions (C2 and C6) due to its strong electron-donating resonance effect. The bulky isobutyl group at the para position further ensures that substitution occurs exclusively at the two available ortho sites, leading to the formation of this compound.

Research into the bromination of phenols in aqueous solutions suggests the involvement of transient bromocyclohexadienone intermediates. cdnsciencepub.com Specifically, studies on p-alkylphenols have provided evidence for the formation of ipso-dienones, where bromine attacks the carbon atom already bearing the alkyl group. cdnsciencepub.com However, the more common pathway for phenol bromination involves the formation of a dienone intermediate that subsequently enolizes to the stable aromatic product. stackexchange.com

For example, the reaction of phenol with bromine in neutral or acidic aqueous solution has been shown to proceed through a dienone intermediate. stackexchange.com In some cases, such as the bromination of phenol in a sodium acetate/acetic acid system, stable dienones like 2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one can be formed. stackexchange.com These intermediates are key to understanding the reaction pathway, as their formation and subsequent rapid enolization or rearrangement lead to the final brominated phenol product. cdnsciencepub.com While intermediates in the ortho-bromination of phenol are generally too transient to be observed in aqueous solutions because they enolize very rapidly, their existence is inferred from mechanistic studies. cdnsciencepub.com

Carbon-Bromine Bond Cleavage Mechanisms

The cleavage of the carbon-bromine (C-Br) bond in this compound is a critical aspect of its degradation. This can be achieved through various methods, including electrocatalysis, thermal decomposition, and radical reactions.

Electrocatalytic reduction offers a method for the cleavage of carbon-halogen bonds in compounds like brominated phenols. mst.eduacs.org This process involves the transfer of electrons to the molecule, typically mediated by a catalyst, leading to the breaking of the C-Br bond. Studies on polybrominated phenols, such as 2,6-dibromophenol (B46663), reveal that the reduction occurs via a sequential mechanism. mst.eduacs.org

The process can be described as a homogeneous electrocatalytic (EC') mechanism. mst.eduacs.org Using techniques like cyclic voltammetry, researchers have found that catalysts, such as Nickel(II) salen, can significantly lower the overpotential required for C-Br bond reduction. mst.eduacs.org The mechanism involves the initial reduction of one C-Br bond to form a radical species. This radical then accepts a second electron to form a carbanion before the second C-Br bond is cleaved. mst.eduacs.org This stepwise reduction highlights the ability to potentially control the debromination process to yield less-brominated phenols.

| Technique/Method | Catalyst | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Cyclic Voltammetry & Chronoamperometry | Nickel(II) Salen | Complex brominated phenols undergo sequential C-Br bond reduction. | mst.edu, acs.org |

| Foot-of-the-Wave Analysis | Nickel(II) Salen | Determined to be an optimal catalyst requiring the lowest overpotential for C-Br reduction. | mst.edu, acs.org |

| Density Functional Theory (DFT) | Not Applicable | Analysis of molecular orbitals supports a mechanism where an electrogenerated radical accepts a second electron before the second C-Br bond cleavage. | mst.edu, acs.org |

When subjected to high temperatures, as in pyrolysis or combustion, brominated phenols undergo thermal degradation. The decomposition of tetrabromobisphenol A (TBBPA), a widely used flame retardant, serves as a model for understanding these pathways, as it yields brominated phenols like 2,6-dibromophenol as major degradation products. acs.orgnih.gov

Studies show that the thermal decomposition of brominated phenols is complex and the distribution of products is controlled by factors like temperature and the presence of oxygen. nih.govresearchgate.net Key findings from the pyrolysis of brominated compounds include:

HBr Evolution: A major decomposition pathway is the release of hydrogen bromide (HBr). acs.orgresearchgate.net The presence of a hydrogen-donating medium can facilitate this hydrodebromination. researchgate.net

Formation of Other Brominated Species: Pyrolysis can lead to the formation of other brominated compounds, including phenoxyphenols and potentially polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). researchgate.net

Influence of Reaction Conditions: The presence of oxygen (combustion) versus an inert atmosphere (pyrolysis) alters the product distribution, with combustion at high temperatures (e.g., 900 °C) leading to the disappearance of bromophenols. nih.govresearchgate.net

| Condition | Temperature | Major Products | Reference |

|---|---|---|---|

| Pyrolysis (Nitrogen) | 650 °C - 800 °C | HBr, Brominated light hydrocarbons, 2,6-dibromophenol, PAHs, PBDD/Fs. | nih.gov |

| Combustion (Air) | 650 °C - 800 °C | Increased HBr and brominated light hydrocarbons compared to pyrolysis. | nih.gov |

| Pyrolysis in H-donating medium (Polypropylene) | 290 °C - 350 °C | Facile hydrodebromination leading to phenol and HBr. | researchgate.net |

Carbon-bromine bond cleavage can also occur through radical-mediated reactions. For instance, the thermal decomposition of brominated flame retardants like TBBPA is understood to involve radical debromination reactions as a key mechanism. acs.org This process involves the homolytic fission of the C-Br bond, releasing a bromine atom. acs.org

The reaction of phenols with bromine radicals (Br•) has also been studied. nih.gov This reaction is extremely fast and is believed to proceed via an electron transfer mechanism, yielding products like p-benzoquinone from phenol. nih.gov In the context of this compound, exposure to radical-generating conditions could initiate debromination. For example, co-pyrolysis with polyethylene, which can act as a hydrogen donor, has been shown to promote the hydrodebromination of 2-bromophenol, where an alkyl radical abstracts the bromine atom from the aromatic ring. nih.gov

Mechanistic Insights into Alkylation Reactions

The formation of this compound typically proceeds through the alkylation of 2,6-dibromophenol. This transformation is a classic example of a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution in organic chemistry. youtube.commasterorganicchemistry.combyjus.com The mechanism involves the generation of an electrophile from an alkylating agent, which then attacks the electron-rich aromatic ring of the phenol.

Step 1: Generation of the Electrophile

The initial step of the mechanism is the formation of a carbocation or a highly polarized complex that acts as the electrophile. masterorganicchemistry.combyjus.com When using an alkyl halide like isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃), the catalyst coordinates with the halogen atom. This coordination polarizes the carbon-halogen bond, making the halogen a better leaving group and generating an isobutyl carbocation. youtube.combyjus.com

It is important to note that primary alkyl halides like isobutyl chloride are prone to rearrangement to form more stable carbocations. In this case, the primary isobutyl carbocation can undergo a hydride shift to form the more stable tertiary tert-butyl carbocation. However, the specific reaction conditions and catalyst can influence the extent of this rearrangement. masterorganicchemistry.com

Alternatively, using an alkene like isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst, leads to the protonation of the alkene to form the corresponding carbocation. researchgate.netias.ac.inresearchgate.net In this scenario, protonation of isobutylene directly yields the relatively stable tert-butyl carbocation.

Step 2: Electrophilic Aromatic Substitution

The generated carbocation is a potent electrophile that is attacked by the π-electrons of the 2,6-dibromophenol ring. saskoer.ca The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2,6-dibromophenol, the two ortho positions are blocked by bromine atoms. Therefore, the electrophilic attack is directed to the para position. researchgate.net

The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. The positive charge is delocalized over the aromatic ring through resonance.

Step 3: Deprotonation and Regeneration of the Aromatic System

In the final step, a weak base, such as the counter-ion of the catalyst (e.g., [AlCl₄]⁻) or a solvent molecule, abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the isobutyl group. youtube.comsaskoer.ca This step restores the aromaticity of the ring and yields the final product, this compound. The catalyst is also regenerated in this process, allowing it to participate in further reaction cycles. byjus.com

The kinetics of similar phenol alkylation reactions have been studied. For instance, the absorption of isobutylene in molten phenols using concentrated sulfuric acid as a catalyst was found to follow a pseudo-first-order mechanism. researchgate.netias.ac.in

The table below summarizes various catalytic systems used in the alkylation of phenols, which provides insight into the conditions that could be applied for the synthesis of this compound.

| Catalyst System | Alkylating Agent | Substrate | Key Mechanistic Features |

| Sulfuric Acid | Isobutylene | Phenol, p-cresol | Conforms to pseudo-first-order mechanism. researchgate.netias.ac.in |

| Aluminum Phenoxide | Ethylene, Isobutene | Phenol | Promotes ortho-alkylation. whiterose.ac.ukgoogle.com |

| Cation-Exchange Resin (Amberlyst-15) | Isopropene, Tributene | Phenol | Involves a neutral-pathway mechanism leading to O- and C-alkylation. acs.org |

| Lewis Acids (AlCl₃, FeCl₃) | Alkyl Halides | Benzene | Formation of a carbocation electrophile. masterorganicchemistry.combyjus.com |

While the direct alkylation of 2,6-dibromophenol with an isobutyl group is a logical synthetic route, an alternative pathway could involve the bromination of 4-isobutylphenol. The mechanism of this electrophilic halogenation would also proceed via an arenium ion intermediate, with the hydroxyl and isobutyl groups directing the incoming bromine atoms to the ortho positions.

Advanced Spectroscopic Characterization and Structural Analysis of 2,6 Dibromo 4 Isobutylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 2,6-dibromo-4-isobutylphenol provides valuable insights into the number and connectivity of hydrogen atoms in the molecule. The signals in the spectrum are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).

The aromatic protons in a disubstituted benzene (B151609) ring, such as in 2,6-dibromophenol (B46663), typically appear as a set of signals. For instance, in 2,6-dibromophenol, the aromatic protons show signals around 7.433 ppm and 6.698 ppm. chemicalbook.com The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but for 2,6-dibromophenol, it has been observed around 5.8 ppm. chemicalbook.com

In this compound, the isobutyl group introduces additional signals. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would appear as a doublet, while the methine proton (-CH-) would be a multiplet, and the two equivalent methyl groups (-CH₃) would give a doublet. For comparison, in p-isobutylacetophenone, the methylene protons appear as a doublet at 2.47 ppm, the methine proton as a multiplet around 1.85 ppm, and the methyl groups as a doublet at 0.903 ppm. central.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.0-7.5 | Singlet | 2H |

| Phenolic-OH | Variable (e.g., ~5.0-6.0) | Singlet (broad) | 1H |

| -CH₂- (isobutyl) | ~2.5 | Doublet | 2H |

| -CH- (isobutyl) | ~1.8 | Multiplet | 1H |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

The chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms. In substituted phenols, the carbon atom bearing the hydroxyl group (C-OH) typically resonates in the range of 140-160 ppm. Carbons attached to bromine atoms (C-Br) are also significantly shifted. For instance, in 2,6-dibromo-4-fluorophenol, the carbon atoms attached to bromine appear at specific chemical shifts. chemicalbook.com The aromatic carbons not directly attached to a substituent will appear in the typical aromatic region of 110-140 ppm. The carbons of the isobutyl group will resonate in the aliphatic region (0-50 ppm). For example, in 2-isobutylphenol, the isobutyl carbons have distinct signals. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~150-155 |

| C-Br | ~110-120 |

| C-isobutyl (aromatic) | ~135-140 |

| CH (aromatic) | ~130-135 |

| -CH₂- (isobutyl) | ~45 |

| -CH- (isobutyl) | ~30 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and functional groups.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups.

O-H Stretching: The hydroxyl group (-OH) exhibits a characteristic stretching vibration. In the absence of hydrogen bonding (e.g., in the vapor phase or very dilute solutions), this appears as a sharp band around 3600-3700 cm⁻¹. libretexts.org However, due to intermolecular hydrogen bonding, this band is typically broad and shifted to a lower frequency, often in the range of 3200-3400 cm⁻¹. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net Aliphatic C-H stretching from the isobutyl group will appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenol (B47542) is expected to appear in the range of 1200-1260 cm⁻¹.

C-Br Stretching: The C-Br stretching vibrations occur at lower frequencies, typically in the range of 500-650 cm⁻¹.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1200-1260 |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment.

Hydrogen Bonding Network Characterization

Vibrational spectroscopy is a powerful tool for studying hydrogen bonding. biophysik.org The formation of hydrogen bonds leads to a red-shift (a shift to lower frequency) and significant broadening of the O-H stretching band in the FT-IR spectrum. libretexts.orgbiophysik.org The extent of this shift provides information about the strength of the hydrogen bonds. libretexts.org In solid-state or concentrated solutions of this compound, the hydroxyl groups are expected to form intermolecular hydrogen bonds, leading to a broad absorption band in the 3200-3400 cm⁻¹ region. libretexts.org The study of how this band changes with concentration or temperature can provide insights into the dynamics of the hydrogen-bonding network. biophysik.org In some cases, computational studies are used to complement experimental data and provide a more detailed understanding of the vibrational modes associated with hydrogen bonding. ul.pt

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. savemyexams.com

The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight. A key feature of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. savemyexams.com This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by two mass units (M⁺ and M+2). savemyexams.com

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for substituted phenols include the loss of the alkyl group, loss of a bromine atom, and cleavage of the isobutyl chain. researchgate.netlibretexts.org For instance, the loss of a methyl radical (CH₃) from the isobutyl group is a likely fragmentation pathway. researchgate.net Another common fragmentation for phenols is the loss of a CO molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion | 322, 324, 326 |

| [M-CH₃]⁺ | Loss of a methyl group | 307, 309, 311 |

| [M-C₄H₉]⁺ | Loss of the isobutyl group | 265, 267, 269 |

| [M-Br]⁺ | Loss of a bromine atom | 243, 245 |

Note: The m/z values are calculated based on the most abundant isotopes. The presence of two bromine atoms will lead to a characteristic M, M+2, M+4 pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of any modifying groups.

For phenolic compounds, the primary chromophore is the benzene ring. The electronic spectrum of benzene itself exhibits a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm. These absorptions are attributed to π → π* transitions, where an electron from a π bonding molecular orbital is excited to a π* antibonding molecular orbital. shimadzu.commsu.edu

The introduction of substituents onto the benzene ring can significantly alter the UV-Vis spectrum. The hydroxyl (-OH) group of phenol acts as a potent auxochrome, a group that modifies the absorption characteristics of the chromophore. davuniversity.org The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring, an effect known as resonance or conjugation. semanticscholar.org This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition. acs.org Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or "red" shift) and an increase in the absorption intensity (a hyperchromic effect) compared to benzene. shimadzu.com

In the case of This compound , the spectral characteristics are influenced by three substituents on the phenol ring: two bromine atoms and an isobutyl group.

Bromine Substituents: Halogens, like bromine, act as auxochromes. They exert a dual electronic influence: an electron-withdrawing inductive effect and an electron-donating resonance effect due to their lone pair electrons. semanticscholar.org For UV-Vis spectroscopy, the resonance effect is generally dominant, leading to further delocalization of the π-electron system. The presence of two bromine atoms, particularly at the ortho positions (2 and 6), enhances the bathochromic shift initiated by the hydroxyl group.

The cumulative effect of the hydroxyl, dibromo, and isobutyl substituents is a significant shift of the primary absorption bands to longer wavelengths compared to unsubstituted phenol. The primary electronic transitions observed for this compound are π → π* transitions. While the oxygen atom also possesses non-bonding electrons (n-electrons), any n → π* transitions are typically much weaker in intensity and are often obscured by the strong π → π* absorption bands in aromatic compounds. davuniversity.org

The solvent in which the spectrum is measured can also influence the λmax values, a phenomenon known as solvatochromism. nih.govresearchgate.net Polar solvents can form hydrogen bonds with the phenolic hydroxyl group, which can stabilize the ground or excited states to different extents, leading to shifts in the absorption wavelength. williams.eduyoutube.com For π → π* transitions in phenols, an increase in solvent polarity typically causes a small bathochromic shift. youtube.com

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Benzene | Ethanol | 255 | shimadzu.com |

| Phenol | Ethanol | 270 | shimadzu.comwilliams.edu |

| 2,6-Dibromophenol | Not Specified | 284 | nist.gov |

| This compound | Not Specified | ~285-290 (Estimated) |

The addition of the isobutyl group at the para position is expected to cause a further minor bathochromic shift, leading to an estimated λmax for this compound in the range of approximately 285-290 nm.

Crystallographic Analysis and Solid State Structure of 2,6 Dibromo 4 Isobutylphenol

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the isobutyl group relative to the phenol (B47542) ring.

An SC-XRD study of 2,6-Dibromo-4-isobutylphenol would yield precise measurements of all bond lengths and angles. Of particular interest would be the conformation of the flexible isobutyl side chain. For instance, in the structurally related compound, 2,6-Dibromo-4-(2-hydroxyethyl)phenol, the conformation of the side chain was found to be a key distinguishing feature between the two independent molecules present in its asymmetric unit. A similar conformational flexibility would be expected for the isobutyl group in the title compound.

The way molecules pack in a crystal is dictated by a variety of intermolecular forces. Understanding these interactions is crucial for predicting the material's properties.

The phenolic hydroxyl group is a strong hydrogen bond donor. In the crystal structure of this compound, it is expected that the primary intermolecular interaction would be O-H···O hydrogen bonds, linking molecules into chains or other motifs. For example, the crystal structure of 2,6-dibromophenol (B46663) shows that O-H···O hydrogen bonds are a dominant feature in the crystal packing. researchgate.net In more complex analogues like 2,6-Dibromo-4-(2-hydroxyethyl)phenol, these hydrogen bonds can form distinct patterns, such as inversion dimers or polymeric chains.

Analysis of Crystal Packing and Intermolecular Interactions

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can lead to different physical properties. There are no published studies on the polymorphism of this compound. The potential for polymorphism in this compound would likely arise from different possible hydrogen and halogen bonding networks, or different conformations of the isobutyl group. Investigating crystallization from various solvents and under different conditions would be necessary to explore the existence of polymorphs. Similarly, co-crystallization, the process of forming a crystalline solid containing two or more different molecular components, has not been explored for this compound.

Hirshfeld Surface Analysis and Quantitative Interaction Descriptors

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mq.edu.aunih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules.

A Hirshfeld analysis for this compound would provide:

d_norm surfaces: Visual representations of intermolecular contacts, where different colors highlight interactions shorter or longer than the van der Waals radii.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a percentage contribution of each type of interaction to the total Hirshfeld surface. For similar brominated phenols, the dominant interactions are typically H···H, Br···H, and O···H contacts. nih.goviucr.org

Without experimental crystal structure data (a CIF file), a Hirshfeld surface analysis for this compound cannot be performed. However, studies on other substituted dibromophenols confirm that this analysis is a powerful method for dissecting the complex interplay of hydrogen and halogen bonding that directs the crystal packing. researchgate.netmq.edu.au

While the methodologies for a complete crystallographic and solid-state characterization are well-established, there is currently a lack of published experimental data for this compound. The analysis of structurally related compounds suggests that its crystal structure would be defined by a network of O-H···O hydrogen bonds and Br···Br/O halogen bonds, with the conformation of the isobutyl group also playing a key role. Future single-crystal X-ray diffraction studies are required to provide the definitive data needed for a detailed analysis and to enable computational studies such as Hirshfeld surface analysis.

Computational and Theoretical Chemistry of 2,6 Dibromo 4 Isobutylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of 2,6-Dibromo-4-isobutylphenol at the atomic level. These computational methods provide insights into the molecule's electronic properties and behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. DFT studies on phenolic compounds and their derivatives have proven to be a reliable approach for predicting their geometric, vibrational, and electronic properties. science.govresearchgate.net For substituted phenols, the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), is often employed to achieve a good balance between accuracy and computational cost. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For similar phenolic compounds like 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations have been used to predict bond lengths and angles with high accuracy. semanticscholar.org These optimized geometries are crucial for subsequent calculations of other molecular properties.

The electronic structure of a molecule describes the distribution and energy of its electrons. Analysis of the electronic structure provides information about the molecule's reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| C-O | 1.37 | ||

| O-H | 0.96 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| C-C (isobutyl) | 1.53 - 1.54 | ||

| C-H (isobutyl) | 1.09 - 1.10 | ||

| C-C-Br | 119 - 121 | ||

| C-C-O | 118 - 120 | ||

| C-O-H | 109.5 | ||

| C-C-C-C (isobutyl) |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. acs.org For phenolic compounds, characteristic vibrations include the O-H stretching, C-O stretching, and various aromatic ring vibrations. elixirpublishers.com The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations. elixirpublishers.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic ring. semanticscholar.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results. researchgate.net For similar phenolic structures, ab initio calculations have been used to complement DFT studies, particularly for refining electronic properties and understanding intermolecular interactions. elixirpublishers.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. While specific MD simulations for this compound were not found, this technique is widely applied to study the behavior of similar small molecules, including their conformational changes and interactions with other molecules. acs.orgresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the reactivity of this compound at a molecular level. By modeling reaction pathways and characterizing transition states, researchers can predict the feasibility, kinetics, and mechanisms of its chemical transformations. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of computational cost and accuracy.

For this compound, several types of reactions are of interest for computational modeling. These include oxidation of the phenolic hydroxyl group, electrophilic aromatic substitution, and nucleophilic substitution of the bromine atoms. evitachem.com For instance, in the oxidation of the phenol, computational models can elucidate the step-by-step mechanism, identifying key intermediates and the transition states that connect them. The energy of the transition state is of particular importance as it determines the activation energy and, consequently, the rate of the reaction.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface. This is a molecular geometry that is a maximum in energy along the reaction coordinate and a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +25.0 |

| Products | Substituted phenol + Leaving group | -10.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions, when compared with experimental data, can validate the computational model and provide a more detailed understanding of the molecule's structure and electronic properties.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is commonly studied using computational methods. DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated vibrational modes can then be assigned to the experimentally observed peaks. For a molecule like this compound, characteristic vibrational modes would include the O-H stretch of the phenolic group, C-H stretches of the isobutyl group, C-C stretching modes of the aromatic ring, and the C-Br stretching modes.

The prediction of electronic spectra, such as UV-Visible absorption spectra, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). This method can calculate the energies of electronic transitions from the ground state to various excited states. The results can help in understanding the electronic structure and the nature of the chromophores within the molecule. For this compound, the π-π* transitions of the substituted benzene (B151609) ring would be the most prominent features in the UV-Visible spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to confirm the molecular structure.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3550 | 3530 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3020 |

| Aliphatic C-H Stretch | 2980-2850 | 2960-2870 |

| C=C Aromatic Stretch | 1600-1450 | 1590-1470 |

| C-Br Stretch | 650-550 | 630-560 |

Note: The data in this table is representative and based on typical values for substituted phenols; it does not represent actual experimental data for this compound.

Reactivity and Applications As an Organic Synthesis Precursor

Utilization in the Synthesis of Substituted Phenol (B47542) Derivatives

The structure of 2,6-Dibromo-4-isobutylphenol offers multiple sites for chemical modification, enabling its use in the synthesis of a wide array of substituted phenol derivatives. The primary reactive sites are the phenolic proton, which is acidic and readily participates in reactions, and the carbon-bromine bonds, which are prime candidates for substitution via cross-coupling reactions.

The hydroxyl group can be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, leading to the formation of ethers and esters (O-alkylation and O-acylation). This reactivity is fundamental to modifying the compound's solubility, electronic properties, and steric profile.

Furthermore, the bromine atoms at the 2 and 6 positions are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at these positions, transforming the simple phenol into a highly functionalized aromatic core. The steric hindrance provided by the bromine atoms and the isobutyl group can also influence the regioselectivity of certain reactions on the aromatic ring.

Participation in Cross-Coupling Reactions

The carbon-bromine (C-Br) bonds in this compound are key to its application in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. libretexts.org this compound can serve as the dihalide partner, reacting with aryl or vinyl boronic acids (or their esters) to introduce new organic substituents at the ortho positions. Depending on the stoichiometry of the reagents, either mono- or di-substitution can be achieved, leading to the synthesis of complex biaryl or styrenyl phenols.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org The bromine atoms on the phenol ring can be substituted with a wide range of primary or secondary amines, providing a direct route to novel 2-amino- or 2,6-diaminophenol (B1348841) derivatives. wikipedia.orglibretexts.org These products are valuable scaffolds in medicinal chemistry and materials science.

The table below illustrates hypothetical cross-coupling reactions using this compound as the starting material.

| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Potential Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-bromo-4-isobutyl-6-phenylphenol |

| Suzuki-Miyaura | Phenylboronic acid (2 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | 2,6-diphenyl-4-isobutylphenol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos / NaOtBu | 2-anilino-6-bromo-4-isobutylphenol |

| Buchwald-Hartwig | Aniline (2 eq.) | Pd₂(dba)₃, XPhos / NaOtBu | 2,6-dianilino-4-isobutylphenol |

This table presents plausible reaction outcomes based on established cross-coupling methodologies.

Role in the Synthesis of Complex Organic Molecules

The multifunctional nature of this compound makes it an attractive starting material for the synthesis of more intricate molecules with potential applications in pharmaceuticals and materials science.

Sterically hindered phenols are a common motif in pharmacologically active molecules, often valued for their antioxidant properties. The drug Probucol, for instance, features two 2,6-di-tert-butylphenol (B90309) units linked by a dithioacetal bridge. nih.govnih.gov By analogy, this compound could serve as a key building block for novel Probucol analogues or other potential therapeutic agents. nih.govnih.gov The bromine atoms can be replaced with sulfur-containing nucleophiles to mimic the Probucol structure or functionalized through cross-coupling to explore structure-activity relationships for new drug candidates. The isobutyl group provides a distinct lipophilic character compared to the tert-butyl groups in Probucol, which could influence the molecule's pharmacokinetic profile.

Dihalogenated aromatic compounds are widely used as monomers in the synthesis of conjugated polymers and other functional materials. The two bromine atoms on this compound allow it to act as a monomer in step-growth polymerization reactions, such as Yamamoto or Suzuki polycondensation. The resulting polymers would feature a poly(phenylene) backbone with pendant hydroxyl and isobutyl groups.

These functional groups can impart specific properties to the final material:

Hydroxyl Group: Can be used for post-polymerization modification, improve solubility in polar solvents, and potentially enable the material to act as a sensor through changes in its protonation state.

Isobutyl Group: Enhances solubility in common organic solvents, which is crucial for solution-based processing of the polymer into thin films for electronic devices.

Such polymers could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as membrane materials, where the combination of a rigid backbone and functional side chains is advantageous.

Alkylation and Acylation Reactions at the Phenolic Ring

The phenolic hydroxyl group is a primary site for reactivity, readily undergoing O-alkylation and O-acylation. These reactions are typically carried out by first deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide or an acyl chloride.

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) yields the corresponding ether derivatives. This transformation is useful for protecting the hydroxyl group or for introducing specific functionalities.

O-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) produces ester derivatives. Acylation is another common protecting group strategy and can be used to modulate the electronic properties of the aromatic ring.

The table below provides examples of potential products from these reactions.

| Reaction Type | Reagent | Base (Typical) | Product Name |

| O-Alkylation | Methyl iodide | K₂CO₃ | 2,6-Dibromo-1-isobutyl-4-methoxybenzene |

| O-Alkylation | Benzyl bromide | NaH | 1-(Benzyloxy)-2,6-dibromo-4-isobutylbenzene |

| O-Acylation | Acetyl chloride | Pyridine | (2,6-Dibromo-4-isobutylphenyl) acetate |

| O-Acylation | Benzoyl chloride | Triethylamine | (2,6-Dibromo-4-isobutylphenyl) benzoate |

This table illustrates common transformations of the phenolic hydroxyl group.

Environmental Occurrence, Transformation, and Persistence of Brominated Phenols

Detection and Distribution in Environmental Matrices

Brominated phenols (BPs) of anthropogenic origin have been detected in various environmental compartments, including the atmosphere, surface water, sediment, soil, and biota. nih.gov Their presence is often linked to industrial activities where they are used as flame retardants, pesticides, and components of polymers. nih.gov Notably, compounds such as 2,4-dibromophenol (B41371) (2,4-DBP), 2,4,6-tribromophenol (B41969) (2,4,6-TBP), and pentabromophenol (B1679275) (PBP) are among the most frequently detected BPs in environmental samples. nih.gov

A study on the simultaneous determination of various brominated phenols in soils from e-waste sites found that their concentrations were at the nanogram per gram (ng/g) level, with tetrabromobisphenol A (TBBPA) and 2,4,6-TBP being the most frequently detected compounds. nih.govresearchgate.net This indicates that industrial and waste disposal sites can be significant sources of these contaminants in terrestrial environments. In aquatic systems, the widespread occurrence of synthetic brominated phenols in both freshwater and marine ecosystems has been reported, leading to their accumulation in aquatic organisms. researchgate.net

The following table summarizes the detection of some brominated phenols in different environmental matrices, providing a general overview of their distribution.

| Compound Name | Environmental Matrix | Concentration Range | Reference |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Soil (e-waste sites) | ng/g levels | nih.govresearchgate.net |

| Tetrabromobisphenol A (TBBPA) | Soil (e-waste sites) | ng/g levels | nih.govresearchgate.net |

| 2,4-Dibromophenol (2,4-DBP) | Marine Algae | Up to 1280 ng/g | awi.de |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Marine Algae | Up to 5870 ng/g | awi.de |

Photolytic and Biotransformation Pathways

The transformation of brominated phenols in the environment can occur through both photolytic (light-induced) and biological processes. Photodegradation is a potential pathway for the breakdown of brominated phenols in the environment. acs.org Studies have shown that bromophenols can be degraded under ultraviolet (UV) and sunlight irradiation. acs.org The process of photolysis can lead to the debromination of these compounds. acs.org

However, the transformation of brominated phenols is not always a detoxification process. Abiotic factors such as UV irradiation and temperature can lead to the conversion of BPs into more toxic substances, including brominated dioxins, brominated furans, polybrominated biphenyls, and polybrominated diphenyl ethers. nih.gov For instance, the UV phototransformation of 2,4,6-TBP has been shown to result in the formation of dihydroxylated dibromobenzene and other hazardous compounds. researchgate.net

Biotransformation of brominated phenols also plays a crucial role in their environmental fate. These processes have been observed in various organisms, including mammals, plants, and bacteria. nih.gov For example, some bacteria are capable of debrominating bromophenols. acs.org In mammals, brominated phenols can undergo metabolic transformations, which may lead to the formation of other potentially toxic metabolites. nih.gov

Sorption and Mobility in Environmental Compartments

The mobility of brominated phenols in the environment is largely governed by their sorption (adhesion) to soil and sediment particles. The extent of sorption is influenced by several factors, including the chemical properties of the specific brominated phenol (B47542), the organic carbon content of the soil or sediment, and the pH of the surrounding environment. thescipub.comnih.gov

Generally, the sorption of phenolic compounds increases with the organic matter content of the sorbent. nih.govresearchgate.net This is because these compounds tend to partition into the organic fraction of the soil or sediment. The pH of the environment also plays a critical role, as it affects the ionization state of the phenol group. thescipub.comnih.gov At higher pH values, phenols are more likely to be in their ionized (phenolate) form, which is generally more water-soluble and less sorptive. nih.govresearchgate.net

The sorption behavior of three hydrophobic ionizable chlorophenols (2,4,6-trichlorophenol, 2,3,4,6-tetrachlorophenol, and pentachlorophenol) was studied in different types of natural sorbents, providing insights that can be extrapolated to brominated phenols. The study found that the sorption intensity of these predominantly ionized chlorophenols increased linearly with the increase of sorbent organic-matter content and decreased with increasing sorbent pH. nih.gov Different sorption behaviors were observed between marine sediments and terrestrial soils, suggesting that the type and origin of the organic matter are also important factors. nih.gov

Bioaccumulation Potential in Organisms

The bioaccumulation of brominated phenols in living organisms is a significant concern due to their potential toxicity. Bioaccumulation refers to the process by which organisms absorb and retain chemicals at a higher concentration than that in their surrounding environment. The lipophilicity (tendency to dissolve in fats) of a chemical, often expressed as the octanol-water partition coefficient (Kow), is a key determinant of its bioaccumulation potential. researchgate.net

Several studies have indicated that brominated phenols can bioaccumulate in aquatic organisms. The widespread occurrence of synthetic brominated phenols in freshwater and marine ecosystems leads to their accumulation in the food chain. researchgate.net For example, fish that consume algae and various invertebrates that have accumulated brominated phenols can exhibit higher concentrations of these compounds. researchgate.net

Novel brominated flame retardants (NBFRs), which include various brominated phenols, have been found to accumulate at high levels in a variety of aquatic organisms, posing potential threats to aquatic ecosystems and humans through the food chain. gdut.edu.cn The bioaccumulation of these compounds is consistent with their lipophilic properties. researchgate.net

Advanced Research Directions and Future Perspectives for 2,6 Dibromo 4 Isobutylphenol

Development of More Sustainable Synthesis Technologies

Traditional methods for the bromination of phenols often rely on molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and generates hazardous byproducts like hydrobromic acid. wordpress.com Modern research is increasingly focused on developing greener and more sustainable synthetic routes that offer higher safety, efficiency, and atom economy.

Future synthesis of 2,6-dibromo-4-isobutylphenol could leverage several innovative technologies:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for halogenation reactions. beilstein-journals.orgnih.gov This technique allows for the in situ generation of bromine from a bromide source, such as CBr₄, using a photocatalyst like Ru(bpy)₃Cl₂ under irradiation with blue LEDs. beilstein-journals.orgnih.gov This approach avoids the direct handling of molecular bromine and often proceeds with high yields and regioselectivity under ambient conditions. beilstein-journals.org

Safer Brominating Reagents: Alternatives to liquid bromine, such as N-bromosuccinimide (NBS), offer significant advantages in handling and safety. wordpress.com Research into optimizing reaction conditions using NBS, potentially with catalytic activators, could provide a more sustainable pathway. digitellinc.com Another green approach involves the use of a bromide-bromate solution, which generates the active brominating species in situ upon acidification, offering high bromine atom efficiency and avoiding the use of liquid bromine. rsc.org

Continuous Flow Systems: The synthesis of brominated compounds can be made significantly safer by using continuous flow microreactors. nih.govnih.gov In such a system, hazardous reagents like Br₂ can be generated and consumed in situ, minimizing operator exposure and the risk of runaway reactions. nih.gov This technology allows for precise control over reaction parameters, leading to improved yields and safety profiles. nih.gov

Enzymatic Bromination: Biocatalysis using enzymes like bromoperoxidases presents a highly selective and environmentally benign method for the bromination of phenols. researchgate.net These enzymes can catalyze the selective para-bromination of ortho-substituted phenols using a bromide salt and an oxidant like hydrogen peroxide, operating under mild pH and temperature conditions. researchgate.net

| Method | Bromine Source | Key Advantages | Potential Challenges |

|---|---|---|---|

| Photoredox Catalysis | CBr₄ or Br⁻ salts | Mild conditions, high selectivity, avoids molecular bromine beilstein-journals.org | Catalyst cost and recovery |

| N-Bromosuccinimide (NBS) | NBS | Solid, easier to handle, safer than Br₂ wordpress.com | Stoichiometric byproduct (succinimide), lower atom economy wordpress.com |

| In situ Bromide-Bromate | NaBr/NaBrO₃ | High atom economy, avoids liquid bromine, cost-effective rsc.org | Requires precise pH control |

| Continuous Flow | In situ generated Br₂ | Enhanced safety, precise process control, scalable nih.gov | Initial equipment investment |

| Enzymatic Catalysis | Br⁻ salts | High regioselectivity, environmentally benign, mild conditions researchgate.net | Enzyme stability and cost, substrate scope |

Exploration of Novel Reactivity and Derivatization Pathways

The this compound structure contains multiple reactive sites—the phenolic hydroxyl group and the two carbon-bromine bonds—that can be selectively functionalized to create a diverse library of new molecules.

Cross-Coupling Reactions: The C-Br bonds are ideal handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Sonogashira couplings. nih.govwikipedia.org A significant challenge and opportunity lie in achieving regioselective functionalization. Research has shown that palladium catalysts bearing specialized phosphine (B1218219) ligands can achieve high ortho-selectivity in the cross-coupling of dibromophenols with Grignard reagents. researchgate.net Applying these selective methods to this compound could enable the stepwise introduction of different aryl or alkyl groups, leading to complex, unsymmetrically substituted biaryls and other valuable structures. researchgate.netmdpi.com

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be readily converted into ethers, esters, or other functional groups. libretexts.org For instance, O-methylation can be achieved using reagents like dimethyl carbonate, while acetylation can be performed with acetic anhydride. primaryinfo.com These modifications can alter the compound's physical properties and biological activity. More advanced derivatization could involve linking the phenolic oxygen to other molecular scaffolds to create hybrid molecules with combined functionalities. mdpi.comnih.gov

Polymerization: Hindered phenols, particularly those with halogen substituents, are valuable monomers for the synthesis of high-performance polymers. The presence of two bromine atoms allows this compound to act as a building block for flame-retardant polymers. wikipedia.org For example, brominated bisphenols are used to produce flame-retardant polycarbonates and epoxy resins. analytix.co.ukspecialchem.com Future research could explore the polymerization of this compound, either through reactions involving the C-Br bonds or by creating benzoxazine (B1645224) monomers, to produce novel polybenzoxazines with high thermal stability and inherent flame retardancy.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and predicting new transformations. Integrating computational chemistry with experimental studies provides a powerful synergy for this purpose.

Kinetic Studies: Experimental kinetic analysis of the bromination of substituted phenols helps to elucidate the reaction order, the influence of solvent polarity and pH, and the role of catalysts. Studies on the bromination of various phenols with NBS have shown that the reaction mechanism can involve the formation of an initial complex between the phenol (B47542) and NBS, which then breaks down to the products. Similar kinetic investigations for 4-isobutylphenol (B1593399) would provide quantitative data on how the bulky alkyl group and the ortho-bromines influence electrophilic substitution rates. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) Calculations: Computational modeling using DFT is an invaluable tool for investigating reaction pathways and predicting molecular properties. mdpi.com DFT calculations can be used to:

Model transition states to determine activation energies for different reaction pathways (e.g., concerted vs. stepwise mechanisms). cdnsciencepub.com

Analyze the molecular orbitals (HOMO/LUMO) to predict the most likely sites for electrophilic or nucleophilic attack. rjpn.org

Calculate quantum chemical descriptors like chemical hardness, electronegativity, and electrophilicity to quantify the reactivity of this compound and its derivatives.

Elucidate the mechanism of more complex processes, such as the electrocatalytic cleavage of C-Br bonds, which has been shown for other polybrominated phenols to occur via a sequential reduction mechanism. acs.org